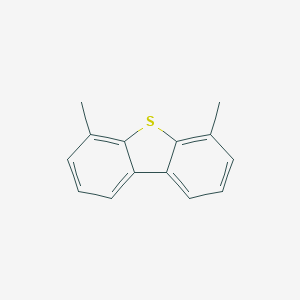

4,6-Dimethyldibenzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethyldibenzothiophene is an organosulfur compound with the chemical formula (C₆H₃CH₃)₂S. It is one of several dimethyl derivatives of benzothiophene. This compound is of particular interest as an organosulfur contaminant in petroleum that is resistant to desulfurization processes. The presence of two methyl groups at the 4 and 6 positions shields the sulfur center, making it difficult to remove sulfur through conventional methods .

Mechanism of Action

Target of Action

4,6-Dimethyldibenzothiophene (4,6-DMDBT) is an organosulfur compound . It is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . The primary targets of 4,6-DMDBT are the sulfur centers in the compound, which are shielded by the two methyl groups .

Mode of Action

The compound interacts with its targets primarily through desulfurization processes . The two methyl groups shield the sulfur center from desulfurization . The compound can be oxidized to the sulfoxide with hydrogen peroxide .

Biochemical Pathways

The primary biochemical pathway affected by 4,6-DMDBT is the desulfurization process . The compound’s resistance to desulfurization makes it a significant challenge in the petroleum industry .

Pharmacokinetics

Its physical properties, such as its density (118 g/cm^3) and melting point (153–157 °C), may influence its behavior in an industrial setting .

Result of Action

The resistance of 4,6-DMDBT to desulfurization results in its persistence in petroleum products . This resistance is due to the shielding of the sulfur center by the two methyl groups .

Biochemical Analysis

Biochemical Properties

The desulfurization of 4,6-Dimethyldibenzothiophene and its mixture by lyophilized cells of Pseudomonas delafieldii R-8 was studied in the presence of dodecane . The desulfurization rate for this compound was found to be about 40% in comparison with that for dibenzothiophene .

Molecular Mechanism

It is known that both methyl groups shield the sulfur center from desulfurization

Preparation Methods

Synthetic Routes and Reaction Conditions

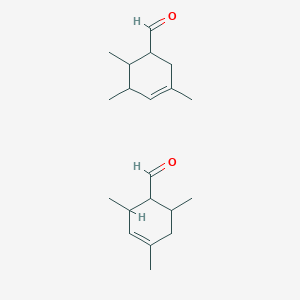

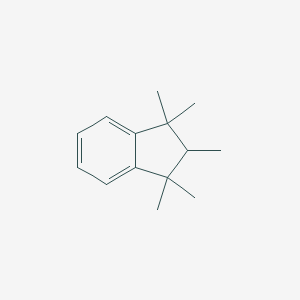

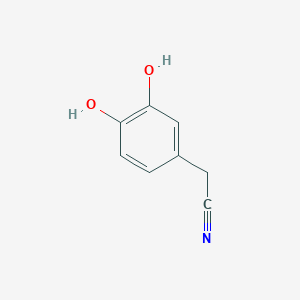

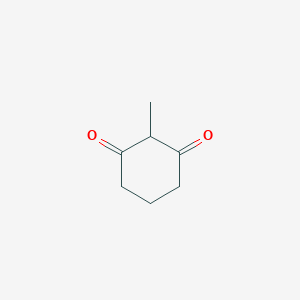

4,6-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce this compound . Another method involves the use of diphenyl sulfide derivatives .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound is typically isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Hydrodesulfurization: This process involves the removal of sulfur from the compound using hydrogen gas in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum supported on alumina.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.

Hydrodesulfurization: Catalysts such as cobalt-molybdenum or nickel-molybdenum supported on alumina are used in the presence of hydrogen gas at elevated temperatures and pressures.

Major Products Formed

Oxidation: The major products are sulfoxides and sulfones.

Hydrodesulfurization: The major products are sulfur-free hydrocarbons and hydrogen sulfide.

Scientific Research Applications

4,6-Dimethyldibenzothiophene has several scientific research applications, including:

Petroleum Desulfurization Studies: The compound is used as a model sulfur compound to study desulfurization processes and develop more efficient methods for removing sulfur from fuels.

Catalysis Research: It is used to investigate the effectiveness of various catalysts in hydrodesulfurization reactions.

Environmental Studies: The compound is studied to understand its impact as a pollutant and develop methods for its removal from the environment.

Comparison with Similar Compounds

Similar Compounds

Dibenzothiophene: A parent compound without methyl groups, which is more easily desulfurized compared to 4,6-dimethyldibenzothiophene.

4-Methyldibenzothiophene: A similar compound with a single methyl group, which also exhibits resistance to desulfurization but to a lesser extent than this compound.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 4 and 6 positions, which provide steric hindrance and make the sulfur center less accessible for desulfurization. This makes it a particularly challenging compound to remove from petroleum, highlighting the need for advanced desulfurization techniques .

Properties

CAS No. |

1207-12-1 |

|---|---|

Molecular Formula |

C14H12S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

1,8-dimethyldibenzothiophene |

InChI |

InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |

InChI Key |

KMPJENUWHPZRGZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |

| 31317-42-7 1207-12-1 |

|

Pictograms |

Irritant |

Synonyms |

4,6-dimethyldibenzothiophene 4,6-DMDBT |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

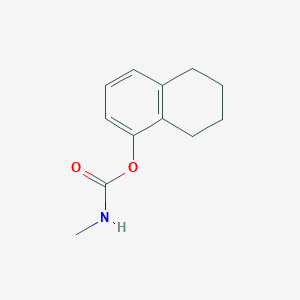

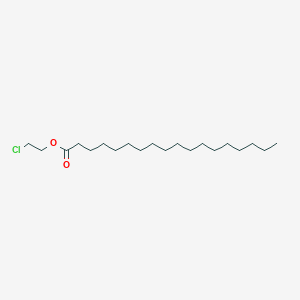

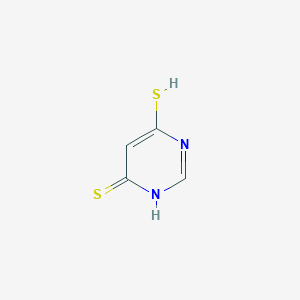

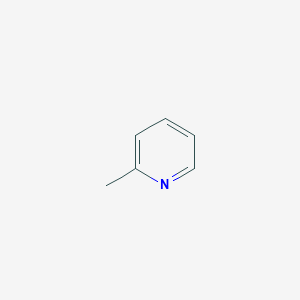

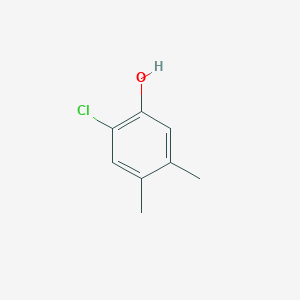

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)